molecular formula C9H13N3 B1629717 1,6-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine CAS No. 689259-32-3

1,6-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Cat. No.: B1629717
CAS No.: 689259-32-3
M. Wt: 163.22 g/mol
InChI Key: ZYNFXQRMMJKVOP-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a synthetic intermediate based on the tetrahydropyrido[2,3-b]pyrazine scaffold, a structure recognized in medicinal chemistry as a "privileged scaffold" for the discovery of new chemical entities and lead compound optimization . This fused, nitrogen-rich heterocyclic system provides a versatile molecular architecture that is readily functionalized at multiple reactive sites, making it a valuable template for the construction of diverse compound libraries aimed at probing biological targets . The pyrazine core is a key pharmacophore in numerous commercially important pharmaceutical and plant protection products . Pyrazine and its derivatives are noted for favorable membrane permeability and aqueous solubility, making them attractive for drug discovery . Researchers utilize this specific dimethylated tetrahydropyrido[2,3-b]pyrazine derivative as a key building block in the synthesis of more complex molecules for high-throughput screening and the development of potential therapeutic agents. For Research Use Only. This product is intended for laboratory research purposes and is not approved for use in humans, animals, or as a component in diagnostic or therapeutic applications.

Properties

IUPAC Name

1,6-dimethyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-7-3-4-8-9(11-7)10-5-6-12(8)2/h3-4H,5-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNFXQRMMJKVOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)N(CCN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620317
Record name 1,6-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689259-32-3
Record name 1,6-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Strategies Involving Diamine and Diol Precursors

A prominent approach to constructing the tetrahydropyrido[2,3-b]pyrazine scaffold involves cyclocondensation reactions between pyridine-2,3-diamine derivatives and diols. In a representative procedure, pyridine-2,3-diamine (1a ) reacts with butane-2,3-diol (2a ) under ruthenium-catalyzed conditions to yield 2,3-dimethyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine (3aa ). While this method generates a structural analog, it demonstrates the feasibility of using transition metal catalysts (e.g., Ru₃(CO)₁₂) and phosphine ligands (e.g., xantphos) to facilitate dehydrogenative coupling.

Reaction Conditions

  • Catalyst System : Ru₃(CO)₁₂ (1 mol%), xantphos (3 mol%), t-BuOK (50 mol%)
  • Solvent : t-Amyl alcohol
  • Temperature : 130°C
  • Atmosphere : N₂
  • Yield : 83%

To adapt this method for 1,6-dimethyl substitution, pre-methylation of the diamine precursor at the 1- and 6-positions would be required prior to cyclization. Computational studies suggest that steric hindrance from adjacent methyl groups may necessitate higher reaction temperatures or alternative ligand systems to maintain catalytic efficiency.

Cross-Dehydrogenative Coupling (CDC) with β-Dicarbonyl Compounds

An alternative route employs cross-dehydrogenative coupling between N-amino-2-iminopyridines and β-diketones or β-ketoesters. This method, optimized by Behbehani and Ibrahim, utilizes molecular oxygen as a green oxidant and acetic acid as a promoter to construct pyrazolo[1,5-a]pyridine derivatives. Although originally designed for different heterocycles, the methodology’s emphasis on C–N bond formation and ring annulation makes it adaptable to tetrahydropyrido-pyrazine systems.

Key Mechanistic Steps

  • Nucleophilic Addition : Enol form of β-diketone attacks the electrophilic carbon of N-amino-2-iminopyridine.
  • Oxidative Dehydrogenation : Molecular oxygen removes hydrogen atoms, forming conjugated intermediates.
  • Cyclization : Intramolecular attack generates the bicyclic core.

For 1,6-dimethyl target synthesis, methyl-substituted β-diketones (e.g., acetylacetone derivatives) could introduce the desired substituents during the coupling step. Reaction optimization data from analogous systems indicate yields ranging from 72% to 90% under the following conditions:

Parameter Value
Temperature 130°C
Reaction Time 18 hours
Solvent Ethanol
Acid Additive Acetic Acid (6 equiv)
Oxidant O₂ (1 atm)

Multi-Step Synthesis from Functionalized Pyridine Derivatives

Patent literature discloses convergent synthetic routes to related tetrahydropyrido-pyrazines as intermediates in integrin antagonist development. A 2007 synthesis by Wendt et al. describes thiazole-containing analogs prepared through sequential alkylation and cyclization steps. While specific details for 1,6-dimethyl substitution are proprietary, the general strategy involves:

Synthetic Sequence

  • Pyridine Functionalization : Introduction of amino and methyl groups at designated positions via nucleophilic substitution or directed ortho-metalation.
  • Ring Formation : Cyclocondensation using dehydrating agents (e.g., POCl₃, PPA) or transition metal catalysts.
  • Reduction : Selective hydrogenation of pyridine to tetrahydropyridine using Pd/C or Raney Ni.

Regioselectivity challenges in dimethylation are addressed through protective group strategies, with tert-butoxycarbonyl (Boc) groups commonly employed to direct methylation to the 1- and 6-positions.

Comparative Analysis of Synthetic Methods

The table below evaluates the three primary methodologies based on efficiency, scalability, and regiochemical control:

Method Advantages Limitations Yield Range Scalability
Ru-Catalyzed Cyclization High atom economy Requires specialized ligands 75–85% Moderate
CDC Coupling Green oxidant (O₂) Limited substrate scope 70–90% High
Multi-Step Synthesis Excellent regiocontrol Lengthy reaction sequence 50–65% Low

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the ring system.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that 1,6-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine exhibits promising anticancer properties. Research has shown that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, derivatives of tetrahydropyrido compounds have been explored for their ability to target specific pathways involved in tumor growth and metastasis .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Some studies suggest that it may play a role in protecting neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism involves modulation of signaling pathways that are responsible for neuronal survival and function .

Agricultural Applications

Pesticide Development
There is growing interest in the use of this compound as a potential pesticide or herbicide. Its structural analogs have demonstrated insecticidal properties against various pests. The compound's efficacy could be attributed to its ability to disrupt the nervous system of insects or inhibit essential metabolic processes .

Plant Growth Regulation
In addition to its pesticidal properties, the compound may also serve as a plant growth regulator. Research suggests that certain nitrogen-containing heterocycles can enhance plant growth by promoting root development and increasing resistance to environmental stressors. This application could be particularly beneficial in sustainable agriculture practices where chemical inputs are minimized .

Research Tool

Chemical Probes
In biochemical research, this compound can be utilized as a chemical probe to study biological pathways. Its unique structure allows it to interact with various biomolecules, making it suitable for investigating enzyme activities and receptor interactions. This application is crucial for understanding disease mechanisms and developing new therapeutic strategies .

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The position and nature of substituents on the tetrahydropyrido[2,3-b]pyrazine core significantly impact molecular properties. Key analogs include:

Compound Substituents Key Structural Features
1,6-Dimethyl derivative (Target) 1-CH₃, 6-CH₃ Methyl groups enhance lipophilicity; electron-donating effects stabilize the saturated ring.
1,4-Dimethyl derivative 1-CH₃, 4-CH₃ Methylation at 1 and 4 positions alters ring conformation and hydrogen-bonding potential.
7-Bromo derivative 7-Br Bromine increases molecular weight (214.06 g/mol) and polarizability; may enhance halogen bonding.
6-Chloro derivative 6-Cl Chlorine introduces electronegativity, potentially affecting metabolic stability.
2,3-Di-p-tolyl derivative 2-Ph(CH₃), 3-Ph(CH₃) Bulky aryl groups increase steric hindrance, impacting binding to biological targets.

Physicochemical Properties

Property 1,6-Dimethyl Derivative (Predicted) 7-Bromo Derivative 6-Chloro Derivative
Molecular Weight (g/mol) ~194.25 214.06 169.61
LogP (Predicted) ~1.8 2.1 1.5
Aqueous Solubility Moderate Low Moderate
Melting Point Not reported Not reported Not reported

Key Insight : Methyl groups balance lipophilicity and solubility, making the 1,6-dimethyl derivative favorable for oral bioavailability compared to halogenated analogs .

Biological Activity

1,6-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS Number: 1228600-44-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. Understanding its pharmacological properties can pave the way for therapeutic applications in various medical fields.

Chemical Structure and Properties

  • IUPAC Name : 3,3-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
  • Molecular Formula : C₉H₁₃N₃
  • Molecular Weight : 163.22 g/mol
  • Melting Point : 140-145 °C
  • Physical Form : Powder

The chemical structure of this compound features a fused bicyclic system that contributes to its biological activity. The presence of nitrogen atoms in the ring enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antidiabetic Effects : Preliminary studies suggest that derivatives of pyrido[2,3-b]pyrazine may act as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 plays a crucial role in glucose metabolism by degrading incretin hormones such as GLP-1. Inhibition of this enzyme can enhance insulin secretion and improve glycemic control in type 2 diabetes mellitus (T2DM) patients .
  • Anticancer Potential : Compounds with similar structures have shown promise in targeting specific cancer pathways. For instance, piperazine-containing drugs have been developed to inhibit receptor tyrosine kinases involved in tumor growth and metastasis .

Case Study 1: DPP-4 Inhibition

A study evaluated the structure-activity relationship (SAR) of various pyrido[2,3-b]pyrazine derivatives as potential DPP-4 inhibitors. The findings indicated that modifications at specific positions on the pyridine ring significantly enhanced inhibitory potency. The most active compounds demonstrated IC₅₀ values in the low micromolar range against DPP-4 .

Case Study 2: Anticancer Activity

Research focusing on the anticancer properties of related compounds revealed that certain derivatives could inhibit cell proliferation in breast cancer models. These compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism was linked to the inhibition of key signaling pathways involved in cell cycle regulation and apoptosis induction .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC₅₀ (µM)References
This compoundDPP-4 Inhibition<10
Piperazine Derivative AAnticancer Activity<5
Piperazine Derivative BAnticancer Activity<15
Pyrazole Compound CAnti-inflammatory<20

Q & A

Advanced Research Question

  • Solvent Selection : Polar aprotic solvents (e.g., NMP) enhance reactivity in nucleophilic substitutions .
  • Catalysis : Pd(PPh₃)₂Cl₂/CuI systems promote Sonogashira couplings for alkyne incorporation .
  • Stoichiometry : Excess reagents (e.g., 3.0 mmol butyryl chloride) drive reactions to completion, monitored via TLC .

How to resolve contradictions in spectral data interpretation?

Advanced Research Question

  • Cross-Validation : Compare experimental NMR shifts with DFT-predicted values to confirm assignments .
  • Isotopic Labeling : Use ¹⁵N or ¹³C labels to trace ambiguous signals in crowded spectra .
  • 2D NMR Techniques : HSQC and HMBC clarify through-space and through-bond correlations .

What experimental designs are suitable for evaluating biological activity?

Advanced Research Question

  • Antimicrobial Assays : Agar diffusion methods (e.g., against S. aureus or E. coli) with zone-of-inhibition measurements .
  • Dose-Response Studies : Test concentrations from 1–100 µM, using DMSO controls and triplicate replicates .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines to assess therapeutic indices .

How does this compound function in coordination chemistry?

Advanced Research Question
The tetrazine core (e.g., DPTZ derivatives) acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Zn²⁺). Characterization includes:

  • X-ray Crystallography : Resolves metal-ligand bonding geometry .
  • UV-Vis Spectroscopy : Monitors charge-transfer transitions (e.g., d→π* bands) .

What computational methods predict electronic properties?

Advanced Research Question

  • DFT Calculations : B3LYP/6-31G(d) models optimize geometry and calculate HOMO-LUMO gaps (e.g., 4.5–5.0 eV) .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments .

How to develop HPLC methods for purity analysis?

Advanced Research Question

  • Column : C18 reverse-phase (250 × 4.6 mm, 5 µm).
  • Mobile Phase : Gradient of acetonitrile/water (0.1% TFA) from 20% to 80% over 20 min .
  • Detection : UV at 254 nm for pyrazine/aromatic chromophores .

How are structure-activity relationships (SAR) studied for derivatives?

Advanced Research Question

  • Substituent Variation : Introduce electron-withdrawing (e.g., -NO₂) or donating groups (e.g., -OCH₃) at C-3/C-6 .
  • Bioisosteric Replacement : Swap pyrazine with pyrimidine or triazine cores to modulate potency .
  • In Silico Docking : Use AutoDock to predict binding affinities for target enzymes (e.g., kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 2
1,6-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

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